Positional Isomerism Drives Divergent Kinase Hinge-Region Hydrogen-Bonding Topology: 8-Morpholino vs. 6-Morpholino Purine
The 8-morpholino substitution pattern preserves the C6 carbonyl (hypoxanthine core), which serves as a hydrogen-bond acceptor mimicking the N1 of adenine in kinase ATP-binding pockets. In contrast, the 6-morpholino positional isomer (4-(7H-purin-6-yl)morpholine, CAS 2846-96-0) substitutes the morpholine directly at C6, eliminating the carbonyl and creating a fundamentally different hydrogen-bonding surface [1]. The 8-isomer presents 2 hydrogen-bond donors (N7-H, N9-H) and 5 hydrogen-bond acceptors; the 6-isomer presents only 1 hydrogen-bond donor and 5 acceptors, with the morpholine oxygen oriented toward the kinase hinge region rather than the ribose pocket . This topological difference is functionally significant: the 6-isomer shows only weak pan-kinase inhibition (ROCK2 IC50 = 7.09 µM; PAK1 IC50 = 18.0 µM; CHK1 IC50 = 42.0 µM; PDK1 IC50 = 92.0 µM) in biochemical assays [2], whereas morpholinopurine derivatives built on the 8-substituted hypoxanthine core are specifically claimed for potent PI3K/mTOR dual inhibition in the Daiichi Sankyo patent family [3].
| Evidence Dimension | Hydrogen-bond donor count and kinase hinge-region interaction topology |
|---|---|
| Target Compound Data | HBD = 2 (N7-H, N9-H); HBA = 5; C6 carbonyl intact as adenine N1-mimetic hydrogen-bond acceptor |
| Comparator Or Baseline | 6-Morpholinopurine (CAS 2846-96-0): HBD = 1; HBA = 5; C6 carbonyl absent; morpholine occupies hinge-directed vector |
| Quantified Difference | Delta HBD = +1 (8-isomer retains imidazole N7-H donor unavailable in 6-isomer); kinase selectivity profiles qualitatively divergent (6-isomer: pan-kinase weak inhibition IC50 7–92 µM range; 8-isomer: PI3K/mTOR patent-claimed scaffold) |
| Conditions | Computed molecular descriptors from PubChem (XLogP3, HBD, HBA); kinase inhibition data from BindingDB DELFIA and AlphaScreen biochemical assays at pH 7.5, 2°C |
Why This Matters
Procurement of the correct positional isomer is essential because the 6-isomer cannot engage the kinase hinge region through the adenine-mimetic C6 carbonyl interaction, fundamentally altering the target profile from PI3K/mTOR-focused to weak pan-kinase promiscuity.
- [1] PubChem CID 76098. 6-Morpholin-4-YL-9H-purine — Computed Descriptors: IUPAC Name 4-(7H-purin-6-yl)morpholine, MW 205.22 g/mol, XLogP3 = 0.3, HBD = 1, HBA = 5. View Source
- [2] BindingDB BDBM33210. 4-(7H-purin-6-yl)morpholine Kinase Inhibition Data: ROCK2 IC50 = 7.09E+3 nM; PAK1 IC50 = 1.80E+4 nM; CHK1 IC50 = 4.20E+4 nM; PDK1 IC50 = 9.20E+4 nM. View Source
- [3] Daiichi Sankyo Company. Morpholinopurine Derivatives (PI3K/mTOR Inhibitors). Patent WO2010/044401; EP2336132A4; RU2490269C2. Priority date 2008-10-14. View Source
